Muramic acid, delta-lactam

Description

Overview of Peptidoglycan Architecture in Bacteria

The fundamental structural component of most bacterial cell walls is peptidoglycan, also known as murein. oup.comsigmaaldrich.com This mesh-like macromolecule provides mechanical strength and maintains the cell's shape, protecting it from osmotic lysis. creative-proteomics.com The architecture of peptidoglycan consists of linear glycan strands cross-linked by short peptides. oup.comsigmaaldrich.com The glycan backbone is composed of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues linked by β-1,4-glycosidic bonds. creative-proteomics.comglycopedia.eu Attached to each MurNAc residue is a peptide stem, which typically consists of alternating L- and D-amino acids. glycopedia.eu In many bacteria, this peptide stem is cross-linked to a peptide stem on an adjacent glycan strand, creating a three-dimensional network. pnas.org

Unique Structural Modifications in Bacterial Endospores

Certain Gram-positive bacteria, such as those from the genera Bacillus and Clostridium, can form highly resistant, dormant structures called endospores in response to harsh environmental conditions like nutrient deprivation. cornell.eduwordpress.comlongdom.org The endospore structure includes multiple protective layers, one of which is a specialized peptidoglycan layer called the cortex. cornell.edulongdom.org The cortex is crucial for maintaining the dehydrated state of the spore core, which contributes significantly to the spore's resistance to heat and other stresses. cornell.edu

The peptidoglycan of the spore cortex exhibits several unique structural modifications that distinguish it from the peptidoglycan of vegetative cells. asm.org A key modification is the conversion of approximately 50% of the N-acetylmuramic acid (MurNAc) residues into muramic acid, delta-lactam. nih.govharvard.edu This modification involves the removal of the peptide side chain from the MurNAc residue and the subsequent formation of an intramolecular lactam ring. asm.orgpnas.org Additionally, the cortex peptidoglycan is much less cross-linked compared to vegetative cell peptidoglycan. nih.govresearchgate.net These structural alterations are critical for the specific processes of spore dormancy and germination. asm.org

Historical Context of this compound Discovery and Initial Characterization

The presence of a unique lactam structure in the peptidoglycan of bacterial spores was first identified decades ago. biorxiv.org Early studies analyzing the composition of spore cortex peptidoglycan revealed this unusual modification. pnas.orgscispace.com Subsequent research focused on elucidating the biosynthetic pathway of this compound. It was discovered that two enzymes, CwlD and PdaA, are essential for its formation in Bacillus subtilis. biorxiv.orgscispace.comacs.org CwlD, an N-acetylmuramoyl-L-alanine amidase, was found to be responsible for cleaving the peptide stem from the MurNAc residue. scispace.comresearchgate.net PdaA, a polysaccharide deacetylase, was then shown to catalyze the deacetylation of the MurNAc and the subsequent formation of the delta-lactam ring. acs.orgdrugbank.comuniprot.orgebi.ac.uk More recent studies have further refined this model, suggesting that PdaA possesses transamidase activity, carrying out both deacetylation and cyclization. acs.orgresearchgate.net Another enzyme, SwsB, has also been identified as a monofunctional muramic-δ-lactam cyclase, highlighting the complexity of this biosynthetic pathway. biorxiv.orgbiorxiv.org

Significance of this compound in Spore Biology

This compound is not essential for the formation of the dehydrated spore core or for the spore's inherent heat resistance. nih.govpnas.orgresearchgate.net Instead, its primary and critical role lies in the process of spore germination. asm.orgbiorxiv.orgresearchgate.net Spores that lack this compound are unable to complete the germination process and resume vegetative growth. researchgate.netresearchgate.net

Structure

3D Structure

Properties

CAS No. |

35477-93-1 |

|---|---|

Molecular Formula |

C9H15NO6 |

Molecular Weight |

233.22 g/mol |

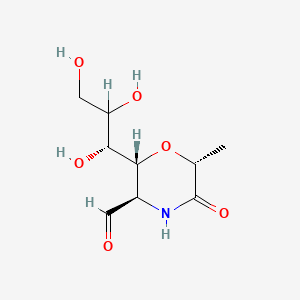

IUPAC Name |

(2R,3R,6R)-6-methyl-5-oxo-2-[(1R)-1,2,3-trihydroxypropyl]morpholine-3-carbaldehyde |

InChI |

InChI=1S/C9H15NO6/c1-4-9(15)10-5(2-11)8(16-4)7(14)6(13)3-12/h2,4-8,12-14H,3H2,1H3,(H,10,15)/t4-,5+,6?,7-,8-/m1/s1 |

InChI Key |

XZWJVAHCGGCTMK-SRLYZFLGSA-N |

SMILES |

CC1C(=O)NC(C(O1)C(C(CO)O)O)C=O |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@H]([C@@H](O1)[C@@H](C(CO)O)O)C=O |

Canonical SMILES |

CC1C(=O)NC(C(O1)C(C(CO)O)O)C=O |

Synonyms |

muramic lactam |

Origin of Product |

United States |

Biosynthesis and Enzymology of Muramic Acid, Delta Lactam

Precursors and Early Stages of Muramic Acid, Delta-Lactam Formation in Spore Peptidoglycan

The journey to this compound begins with the peptidoglycan of the developing spore. In bacterial endospores, the peptidoglycan wall is composed of two distinct layers: the inner germ cell wall and the outer cortex. asm.org The cortex is essential for maintaining the dehydrated state of the spore core, a key factor in its dormancy and resistance. nih.govasm.org

The initial substrate for this modification is the N-acetylmuramic acid (MurNAc) residue within the glycan strands of the cortex peptidoglycan. researchgate.netasm.org These MurNAc residues are initially substituted with a pentapeptide side chain. asm.orgbiorxiv.org A crucial early step in the formation of this compound is the removal of this peptide side chain. nih.govresearchgate.net This cleavage is a prerequisite for the subsequent enzymatic modifications that lead to the final lactam structure. nih.govasm.org In Bacillus subtilis, approximately 50% of the MurNAc residues in the spore cortex undergo this transformation. researchgate.netnih.govpnas.org

Enzymatic Cascade in this compound Synthesis

The synthesis of this compound is a multi-step process orchestrated by a specific set of enzymes. In the model organism Bacillus subtilis, two key enzymes, CwlD and PdaA, have been identified as necessary and sufficient for its production. nih.govacs.org The prevailing model, confirmed by in vitro reconstitution studies, indicates a sequential action of these enzymes. acs.orgbiorxiv.org

Role of Muramoyl-L-alanine Amidase (CwlD)

The first enzymatic step is catalyzed by Muramoyl-L-alanine amidase, encoded by the cwlD gene. nih.govscispace.com CwlD is a germination-specific N-acetylmuramoyl-L-alanine amidase that plays a pivotal role in preparing the peptidoglycan for the subsequent modification. nih.govuniprot.org

Peptide Side-Chain Cleavage Mechanism

CwlD functions by cleaving the amide bond between the N-acetylmuramic acid residue and the L-alanine at the beginning of the peptide side chain. researchgate.netbiorxiv.org This action removes the entire peptide stem from the MurNAc residue. biorxiv.orgnih.gov This cleavage is essential, as the subsequent enzyme in the pathway, PdaA, requires the CwlD-modified substrate to perform its function. nih.govuniprot.org In vitro studies have shown that CwlD can act independently of PdaA, but PdaA is inactive without the prior action of CwlD. asm.org

Substrate Specificity and Catalytic Activity of CwlD

CwlD exhibits specificity for MurNAc residues within the spore cortex peptidoglycan. researchgate.netbiorxiv.org The enzyme is a metalloenzyme, often utilizing a divalent cation like Zn²⁺ as a cofactor to facilitate the nucleophilic attack of a water molecule. nih.gov The activity of CwlD is crucial for spore germination, as mutations in the cwlD gene result in spores that lack this compound and are unable to complete the germination process. nih.govpnas.orgresearchgate.net These mutant spores can, however, germinate if the cortex is artificially degraded by lysozyme (B549824), indicating that the primary defect is the inability to hydrolyze the cortex. nih.govresearchgate.net

Role of Peptidoglycan-N-acetylmuramic Acid Deacetylase (PdaA/SwsB)

Following the action of CwlD, the enzyme Peptidoglycan-N-acetylmuramic acid deacetylase, encoded by the pdaA gene (also known as yfjS), carries out the subsequent modifications. nih.govscispace.comuniprot.org Recent research has also implicated a related enzyme, SwsB, in this pathway, particularly in the cyclization step. biorxiv.org

Deacetylation of N-acetylmuramic Acid Residues

PdaA catalyzes the deacetylation of the N-acetylmuramic acid residues that have been previously cleaved by CwlD. nih.govbiorxiv.org This hydrolysis of the acetyl group from the amine on the MurNAc residue results in the formation of a muramic acid (MurN) intermediate. acs.orgbiorxiv.org PdaA is a member of the polysaccharide deacetylase family and its activity is essential for the formation of this compound. asm.orguniprot.org Like CwlD, PdaA is a metalloenzyme. nih.gov In vitro studies have demonstrated that PdaA possesses transamidase activity, catalyzing both the deacetylation of MurNAc and the subsequent cyclization of the muramic acid intermediate to form the this compound. acs.orgbiorxiv.orgnih.gov This dual activity is unique among peptidoglycan deacetylases. acs.org The optimal pH for PdaA activity has been reported to be 7.0. uniprot.org

Interestingly, another enzyme, SwsB, has been identified as a monofunctional muramic-δ-lactam cyclase. biorxiv.org While PdaA can perform both deacetylation and cyclization, SwsB appears to exclusively catalyze the lactam ring formation from the deacetylated MurN intermediate. biorxiv.org This suggests a potential for specialization and redundancy in the final steps of this compound biosynthesis.

| Compound Name | Abbreviation |

| This compound | |

| N-acetylmuramic acid | MurNAc |

| Muramic acid | MurN |

| N-acetylglucosamine | GlcNAc |

| Enzyme Name | Gene | Function |

| Muramoyl-L-alanine amidase | cwlD | Cleaves peptide side chain from MurNAc |

| Peptidoglycan-N-acetylmuramic acid deacetylase | pdaA / yfjS | Deacetylates MurNAc and catalyzes lactam formation |

| Spore wall synthesis B | swsB | Muramic-δ-lactam cyclase |

Transamidase Activity and Lactam Ring Cyclization

The creation of the muramic acid, δ-lactam structure is a two-step process initiated after the cleavage of the peptide side chain from N-acetylmuramic acid (MurNAc) residues in the peptidoglycan by the CwlD amidase. asm.orgbiorxiv.org The subsequent steps are catalyzed by the enzyme PdaA, which exhibits a novel transamidase activity. nih.govresearchgate.netacs.org

PdaA first deacetylates MurNAc to form a muramic acid (MurN) intermediate. biorxiv.orgacs.org This is followed by an intramolecular cyclization reaction, where the amino group of the muramic acid attacks its own carboxyl group, forming the stable δ-lactam ring. biorxiv.orgacs.org This transamidation activity is unique to PdaA and its orthologs among the broader family of polysaccharide deacetylases. acs.orgresearchgate.net

Interestingly, the deacetylation and cyclization activities of PdaA can be uncoupled. A mutant version of PdaA (D73N) was shown to be incapable of deacetylation but could still catalyze the cyclization of a pre-deacetylated substrate, demonstrating that lactam ring formation is a distinct catalytic function. nih.govacs.org

Another enzyme, SwsB, has been identified as a monofunctional muramic-δ-lactam cyclase. biorxiv.orgbiorxiv.org Unlike PdaA, SwsB does not possess deacetylase activity but directly catalyzes the cyclization of MurN to form the lactam ring. biorxiv.orgbiorxiv.org This reaction is notable as it involves the direct condensation of a carboxylate and a primary amine without any apparent need for chemical energy input. biorxiv.orgbiorxiv.orgresearchgate.net

The kinetics of these reactions have been studied in vitro. In Bacillus subtilis, PdaA-catalyzed deacetylation is a relatively rapid process, while the subsequent lactam cyclization occurs more slowly over several hours. nih.govacs.org In contrast, SwsB can achieve complete cyclization of its substrate in a shorter timeframe. biorxiv.org

Cofactor Requirements and Metal Ion Dependence of PdaA/SwsB Activity

The catalytic activities of PdaA and SwsB show distinct dependencies on metal ions. PdaA belongs to the carbohydrate esterase 4 (CE4) family, whose members typically utilize a divalent metal cation, often Zn²⁺, as a cofactor. biorxiv.orgresearchgate.net This metal ion acts as a Lewis acid, facilitating the deacetylation reaction. biorxiv.orgbiorxiv.org In vitro studies have shown that the presence of metal ion chelators like EDTA can significantly inhibit the activity of PdaA, indicating a dependence on metal ions. acs.orgresearchgate.net The presence of Ca²⁺ has also been suggested to be important for stabilizing a conformation of PdaA that permits lactam synthesis. acs.org The PdaA1 enzyme from C. difficile has been shown to catalyze a zinc-dependent transamidation reaction. researchgate.net

In stark contrast, SwsB, despite having a conserved metal ion-binding motif, does not appear to require a metal cofactor for its cyclase activity. biorxiv.orgbiorxiv.org Experiments using metal-stripped SwsB in the presence of the chelator EDTA have demonstrated that the enzyme can still efficiently catalyze the formation of the muramic-δ-lactam ring. biorxiv.orgbiorxiv.orgbiorxiv.org This suggests an unusual catalytic mechanism for an enzyme in this family. biorxiv.orgbiorxiv.orgresearchgate.net

Distinct Roles and Redundancy of PdaA and SwsB (if applicable across species)

In Bacillus subtilis, both PdaA and SwsB contribute to the formation of muramic acid, δ-lactam, but they appear to have distinct and potentially complementary roles. PdaA is a bifunctional enzyme responsible for both the deacetylation of MurNAc and the subsequent cyclization to form the lactam. nih.govacs.org SwsB, on the other hand, is a monofunctional cyclase that acts on the deacetylated intermediate, MurN. biorxiv.orgbiorxiv.org

It has been proposed that PdaA is responsible for producing the majority of the muramic acid, δ-lactam. harvard.edu However, since PdaA's cyclization activity is slower than its deacetylation activity, it might leave behind some MurN residues. biorxiv.org The role of SwsB could be to cyclize these remaining MurN residues, ensuring a high level of lactam modification in the spore cortex. biorxiv.org This is supported by the observation that SwsB is required for CwlJ-dependent germination, a process that relies on the presence of muramic-δ-lactam for the degradation of the cortex. biorxiv.orgasm.org

The existence of multiple enzymes with overlapping functions, like PdaA and SwsB, suggests a degree of functional redundancy. nih.govuni-greifswald.debiorxiv.org This redundancy may ensure the robust production of the critical muramic-δ-lactam structure, even under varying conditions, which is vital for spore viability and germination. biorxiv.orgresearchgate.net In Clostridioides difficile, two PdaA homologs, PdaA1 and PdaA2, have been identified, with PdaA1 being the major N-deacetylase for muramic-δ-lactam biosynthesis. researchgate.netnih.gov A double mutant lacking both enzymes showed a complete absence of muramic-δ-lactams. nih.gov

Interplay and Co-localization of Biosynthetic Enzymes

The synthesis of muramic acid, δ-lactam occurs in the intermembrane space of the developing spore, where the cortex peptidoglycan is assembled. asm.org The enzymes involved, CwlD, PdaA, and SwsB, are directed to this location to act on their substrate. asm.org Both CwlD and PdaA possess signal peptides that target them to the intermembrane space. asm.org

The sequential nature of the enzymatic reactions implies a close interplay between CwlD and PdaA/SwsB. CwlD must first remove the peptide side chains from MurNAc residues to provide the substrate for PdaA's deacetylase activity or for SwsB's cyclase activity. nih.govasm.org In vitro reconstitution experiments have confirmed that CwlD and PdaA together are sufficient for the formation of muramic-δ-lactam. nih.govacs.orgresearchgate.net The fact that peptide-free MurNAc is not found in significant amounts in the mature spore cortex suggests that PdaA is efficient at converting the product of CwlD's activity. asm.org

The localization of these enzymes is compartmentalized during sporulation. PdaA is expressed in the forespore, while CwlD is expressed in both the mother cell and the forespore. asm.org SwsB is produced in the mother cell. harvard.edu This spatial separation necessitates the transport of these enzymes to the intermembrane space where cortex synthesis takes place. asm.orgsemanticscholar.org An attractive model suggests that PdaA synthesizes the bulk of the muramic-δ-lactam, while SwsB, originating from the mother cell, may be responsible for modifying the outermost layers of the cortex. harvard.edu

Genetic Regulation of this compound Biosynthesis Genes

The production of muramic acid, δ-lactam is tightly regulated at the genetic level, ensuring that this modification occurs specifically during the process of sporulation.

Transcriptional Control during Sporulation

The genes encoding the biosynthetic enzymes for muramic acid, δ-lactam are under the control of sporulation-specific transcription factors. wou.edu In Bacillus subtilis, the expression of these genes is temporally controlled by a cascade of sigma factors that become active at different stages of sporulation. ucsf.edu

The pdaA gene is transcribed in the forespore under the control of the sigma factor σG. nih.govnih.gov The swsB gene, on the other hand, is transcribed from a promoter that is recognized by the mother cell-specific sigma factor σE. asm.org The gene for CwlD has two promoters, one dependent on σE in the mother cell and another dependent on σG in the forespore. asm.org This differential transcriptional control ensures that the necessary enzymes are produced in the correct compartments at the appropriate time during spore development.

Fore-spore and Mother Cell Compartment Contributions to Synthesis

The biosynthesis of muramic acid, δ-lactam is a cooperative effort between the forespore and the mother cell compartments. The mother cell contributes by expressing CwlD and SwsB. asm.orgasm.org The forespore contributes by expressing PdaA and also CwlD. asm.orgnih.gov

While CwlD is expressed in both compartments, expression solely in the mother cell is sufficient to produce a fully modified spore cortex. asm.org This indicates that the CwlD produced in the mother cell can access the entire cortex being synthesized in the intermembrane space. asm.org PdaA, being expressed only in the forespore, must also be secreted into the intermembrane space to perform its function. asm.org The production of SwsB in the mother cell and its proposed role in modifying the outer cortex further highlights the coordinated contribution of both compartments to the final structure of the spore peptidoglycan. harvard.edu

Functional Roles of Muramic Acid, Delta Lactam in Bacterial Physiology

Contribution to Spore Cortex Structure and Integrity

Muramic acid, delta-lactam (MAL) is a unique and critical structural modification found in the peptidoglycan of the bacterial endospore cortex. pnas.orgnih.govoup.com The cortex is a thick layer of specialized peptidoglycan located between the inner and outer forespore membranes, and it is essential for maintaining the dehydrated state of the spore core, which contributes to dormancy and resistance properties. nih.govresearchgate.netasm.org The formation of MAL is one of the most significant structural alterations that distinguish spore cortex peptidoglycan from vegetative cell peptidoglycan. asm.orgmicropspbgmu.ru

The biosynthesis of MAL involves a two-step enzymatic process acting on the N-acetylmuramic acid (MurNAc) residues of the glycan strands. nih.govacs.org First, an N-acetylmuramoyl-L-alanine amidase, such as CwlD in Bacillus subtilis, removes the peptide side chain from the MurNAc residue. nih.govoup.com Following this, a deacetylase, PdaA, removes the N-acetyl group from the muramic acid and catalyzes the formation of an intramolecular amide bond, creating the delta-lactam ring. nih.govoup.comacs.org This modification is not a minor one; in species like B. subtilis, approximately 50% of the MurNAc residues in the cortex are converted to MAL. micropspbgmu.ruresearchgate.netresearchgate.net

The extensive conversion of MurNAc to this compound has a profound impact on the structure of the spore cortex, primarily by reducing the degree of peptidoglycan cross-linking. asm.orgmicropspbgmu.ru Peptidoglycan cross-links are formed between the peptide side chains attached to MurNAc residues on adjacent glycan strands, creating a rigid, net-like structure. frontiersin.org The formation of MAL requires the complete removal of these peptide side chains. nih.govoup.com

Consequently, with up to 50% of MurNAc residues being converted to MAL, the number of potential sites for transpeptidation (cross-linking) is drastically reduced. asm.orgmicropspbgmu.ru In addition, a further 15-25% of MurNAc residues have their side chains shortened to a single L-alanine, which also prevents them from participating in cross-linking. asm.orgasm.org This results in a spore cortex that is significantly less cross-linked compared to the peptidoglycan of a vegetative cell. researchgate.net For instance, the spore peptidoglycan in B. subtilis is approximately 11 times less cross-linked than its vegetative cell wall counterpart. researchgate.net While a mutation in the cwlD gene, which eliminates MAL formation, leads to a more than two-fold increase in peptidoglycan cross-linking, it surprisingly does not have a major effect on spore dehydration or heat resistance. pnas.orgasm.org This suggests the primary role of the low cross-linking state is not in achieving dormancy but in facilitating the subsequent stages of the spore's life cycle, particularly germination.

The distribution of this compound within the spore cortex is not random. Structural analyses indicate that the MAL residues are spaced regularly, occurring at approximately every second MurNAc position along the glycan strands. oup.comasm.orgresearchgate.net This regular arrangement of modified and unmodified muramic acid residues creates a specific, repeating pattern within the cortex structure. researchgate.net This ordered architecture is believed to be crucial for the specific recognition and systematic degradation of the cortex during spore germination. asm.orgresearchgate.net The glycosidic bonds adjacent to MAL residues are rendered resistant to digestion by certain muramidases, which further underscores the structural importance of this specific spatial arrangement. researchgate.netdntb.gov.ua

| Feature | Vegetative Cell Peptidoglycan | Spore Cortex Peptidoglycan |

| Muramic Acid Modification | Primarily N-acetylmuramic acid with peptide side chains | ~50% converted to this compound (no peptide) micropspbgmu.ruresearchgate.net |

| Peptide Side Chains | Most MurNAc residues have peptide side chains for cross-linking | ~50% have no side chain (MAL); ~25% have a single L-alanine asm.orgresearchgate.net |

| Cross-linking | High degree (e.g., ~33% in B. subtilis) researchgate.net | Low degree (e.g., ~3% in B. subtilis) micropspbgmu.ruresearchgate.net |

| Spatial Pattern | Generally uniform cross-linking | Regular alternation of MAL and peptide-bearing MurNAc asm.orgresearchgate.net |

Impact on Peptidoglycan Cross-linking and Rigidity

Role in Spore Germination and Outgrowth

While this compound is not essential for the formation of a dehydrated, heat-resistant spore, it is absolutely critical for the successful completion of germination and the subsequent return to vegetative growth. pnas.orgacs.orgbiorxiv.org Spores that lack MAL due to genetic mutations (e.g., in the cwlD or pdaA genes) can initiate the germination process—losing their refractility and releasing dipicolinic acid—but they cannot proceed further. pnas.orgasm.org The process stalls because the cortex, without the MAL modification, cannot be degraded. pnas.org This intact cortex physically prevents the full rehydration of the spore core, which is necessary for the resumption of metabolic activity and outgrowth into a new vegetative cell. asm.org The artificial addition of external lytic enzymes like lysozyme (B549824) can bypass this block, allowing MAL-deficient spores to complete germination and produce viable cells, demonstrating that the defect lies specifically in the inability to hydrolyze the native cortex. pnas.orgasm.org

The central role of this compound in germination is to serve as a specific molecular signal for a class of enzymes known as germination-specific lytic enzymes (GSLEs). nih.govasm.orgscispace.com These enzymes are synthesized during sporulation and remain dormant and inactive within the spore. nih.govasm.org Upon the initiation of germination, they become active and must specifically target the cortex for degradation while leaving the germ cell wall—the peptidoglycan layer that will form the basis of the new vegetative cell—unharmed. nih.govasm.org The MAL modification, being unique to the cortex, provides the necessary specificity for this targeted hydrolysis. pnas.orgresearchgate.netasm.org This ensures that the structural integrity of the nascent cell is preserved during the breakdown of the surrounding cortex.

In Bacillus species, the two primary GSLEs responsible for cortex degradation are SleB and CwlJ. nih.govasm.org These enzymes are functionally redundant, and both specifically recognize peptidoglycan containing this compound. researchgate.netscispace.comresearchgate.net Their activity is minimal or absent on peptidoglycan that lacks this modification, such as vegetative cell walls or the cortex from cwlD mutant spores. scispace.comasm.org This specificity has been demonstrated experimentally; for example, a muramidase (B13767233) from Clostridium perfringens could not digest cortical fragments from a B. subtilis mutant that lacks MAL. asm.org The SleB enzyme, in particular, has been shown to directly recognize and bind to the this compound residue, which is a prerequisite for its hydrolytic activity. scispace.com This ensures that the lytic action of SleB and CwlJ is precisely confined to the spore cortex. researchgate.net In clostridia, a single enzyme, SleC, performs a similar function and also relies on recognizing MAL. nih.govasm.org

The process of cortex degradation is initiated when germination triggers, such as the binding of nutrients, lead to the activation of GSLEs like SleB and CwlJ. researchgate.net These enzymes, localized within the dormant spore, access the cortex and bind to the regularly spaced this compound residues. asm.orgbiorxiv.org This binding event correctly positions the enzymes to hydrolyze the glycosidic bonds of the peptidoglycan backbone. scispace.combiorxiv.org The concerted action of these enzymes systematically breaks down the loosely cross-linked cortex polymer into smaller fragments. asm.orgacs.org This degradation relieves the physical constraint on the spore core, allowing it to swell and fully rehydrate. asm.org This rehydration is the final trigger that permits the reactivation of metabolic pathways, DNA replication, and the outgrowth of a new vegetative cell from the remnants of the germinated spore. asm.orgresearchgate.net

| Enzyme | Organism (Example) | Function in MAL Physiology | Specificity Determinant |

| CwlD | Bacillus subtilis | N-acetylmuramoyl-L-alanine amidase; removes peptide stem from MurNAc (Step 1 of MAL synthesis) nih.govoup.com | MurNAc with peptide side chain |

| PdaA | Bacillus subtilis | MurNAc deacetylase; forms delta-lactam ring (Step 2 of MAL synthesis) nih.govacs.org | Peptide-free MurNAc (product of CwlD) nih.gov |

| SleB | Bacillus subtilis | Germination-Specific Lytic Enzyme (GSLE); degrades cortex nih.govscispace.com | This compound scispace.com |

| CwlJ | Bacillus subtilis | Germination-Specific Lytic Enzyme (GSLE); degrades cortex nih.govasm.org | This compound asm.orgresearchgate.net |

| SleC | Clostridium species | Primary Germination-Specific Lytic Enzyme (GSLE); degrades cortex asm.org | This compound asm.org |

Specificity of SleB and CwlJ for Delta-Lactam Containing Peptidoglycan

Implications for Core Dehydration and Rehydration during Germination

The unique structural modification, this compound, found within the spore cortex peptidoglycan, is not directly responsible for establishing or maintaining the dehydrated state of the spore core but is fundamentally indispensable for its complete rehydration during the process of germination. asm.orgscispace.com The dormant spore's core is kept in a dehydrated state, a condition crucial for its profound resistance and dormancy, primarily by the physical constraint exerted by the surrounding cortex layer. harvard.edurodrigueslab.com While about 50% of the N-acetylmuramic acid (MurNAc) residues in the cortex are converted to this compound, studies on mutant spores completely lacking this modification reveal that they still achieve full dehydration and maintain normal heat resistance. asm.orgscispace.comharvard.edu This indicates that the lactam structure itself is not a primary determinant of the spore's low core water content.

The critical role of this compound becomes apparent upon the initiation of germination. biorxiv.orgacs.org This process involves a series of stages, beginning with the release of dipicolinic acid (Ca-DPA), which allows for partial core rehydration. scispace.comharvard.edu However, for germination to proceed to completion and for the cell to resume metabolic activity, full rehydration is necessary. harvard.edurodrigueslab.com This can only occur after the rigid cortex layer is degraded. harvard.eduasm.org

Herein lies the essential function of this compound: it serves as a specific recognition signal for germination-specific lytic enzymes (GSLEs), such as SleB and CwlJ in Bacillus species. asm.orgresearchgate.netbiorxiv.org These enzymes are designed to hydrolyze the spore cortex exclusively, a specificity conferred by their ability to recognize the lactam moiety. asm.orgresearchgate.netasm.org This targeted degradation ensures that the cortex is broken down without compromising the integrity of the nascent germ cell wall, which will form the cell wall of the new vegetative cell. researchgate.netasm.org

In spores lacking this compound due to mutations in genes like cwlD or pdaA, the GSLEs cannot recognize their substrate. asm.orgasm.org Consequently, cortex hydrolysis is blocked. asm.org Although these mutant spores can initiate germination and release Ca-DPA, they cannot progress further because the intact cortex prevents the necessary core swelling and full rehydration required for the resumption of metabolism and outgrowth. asm.orgharvard.edu The germination process is arrested, demonstrating that this compound is a pivotal molecular key that unlocks the final stages of rehydration and the return to vegetative life.

Table 1: Comparison of Spore Properties With and Without this compound

| Spore Characteristic | Wild-Type Spores (with this compound) | Mutant Spores (lacking this compound) | Reference |

|---|---|---|---|

| Core Dehydration | Maintained | Maintained | asm.org |

| Heat Resistance | Normal | Normal | asm.orgscispace.com |

| Initiation of Germination (Ca-DPA release) | Occurs | Occurs | harvard.edu |

| Cortex Hydrolysis by GSLEs | Efficient | Blocked | asm.orgasm.org |

| Full Core Rehydration | Achieved | Not Achieved | harvard.edurodrigueslab.com |

| Completion of Germination & Outgrowth | Successful | Defective (>10,000-fold decrease) | asm.org |

Potential Modulatory Roles in Bacterial-Environment Interactions (excluding host-pathogen immunity)

Beyond its critical intracellular role in germination, this compound and related structures can modulate how bacteria interact with their external environment, including other microorganisms. These interactions are not related to host-pathogen immunity but are crucial for survival, communication, and symbiosis.

One significant area of interaction is in symbiotic relationships. The enzyme PdaA, responsible for a key step in this compound synthesis, belongs to a larger family of polysaccharide deacetylases. asm.orguniprot.org Homologs of these enzymes, such as NodB chitooligosaccharide deacetylases, play a vital role in the establishment of symbiosis between rhizobial bacteria and leguminous plants. asm.org These deacetylases modify signaling molecules (Nod factors) that are crucial for the plant to recognize the bacteria and initiate the formation of nitrogen-fixing root nodules. This suggests that the enzymatic machinery related to muramic acid modification has been adapted for intercellular communication in beneficial environmental interactions.

Furthermore, fragments of peptidoglycan, known as muropeptides, can act as environmental signals to trigger germination in neighboring spores. uva.nl Muropeptides released from growing or germinating bacteria can be sensed by dormant spores in the vicinity. uva.nl In Bacillus subtilis, it has been reported that a membrane-associated serine/threonine kinase, PrkC, can trigger the germination cascade in response to these external muropeptides, bypassing the canonical nutrient-receptor pathways. uva.nl As this compound is a defining feature of spore cortex peptidoglycan, its fragments are unique environmental cues, potentially signaling favorable conditions for germination to the wider spore population. researchgate.net This mechanism allows for a coordinated response among a bacterial community, ensuring that germination occurs when local conditions support vegetative growth.

Table 2: Key Enzymes in this compound Metabolism and Recognition

| Enzyme | Organism Example | Function | Reference |

|---|---|---|---|

| CwlD | Bacillus subtilis | Amidase that removes the peptide side chain from N-acetylmuramic acid, the first step in lactam formation. | asm.orgbiorxiv.orgnih.gov |

| PdaA | Bacillus subtilis | Deacetylase that catalyzes the deacetylation of the MurNAc residue and subsequent lactam ring formation. | biorxiv.orguniprot.orgnih.gov |

| SleB | Bacillus subtilis | Germination-specific lytic enzyme (GSLE) that recognizes and hydrolyzes cortex peptidoglycan containing this compound. | harvard.eduasm.org |

| CwlJ | Bacillus subtilis | A second, redundant GSLE that recognizes and degrades the spore cortex. | harvard.eduasm.org |

| PrkC | Bacillus subtilis | Serine/threonine kinase that can trigger germination in response to external muropeptides. | uva.nl |

Advanced Methodologies for Research on Muramic Acid, Delta Lactam

Spectroscopic Techniques for Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformation of molecules in solution. In the context of muramic acid, delta-lactam, ¹H NMR spectroscopy has been instrumental in characterizing its unique structural features.

Studies have utilized ¹H NMR to analyze synthetic derivatives of this compound. nih.gov For instance, the analysis of 1,6-anhydro-4-O-benzyl-beta-muramic acid 1',2-lactam and its derivatives revealed that the β-D-glucopyranose ring adopts a B(O,3) conformation. nih.gov Upon cleavage of the 1,6-anhydro ring, this conformation shifts to the more common ⁴C₁ chair form. nih.gov Furthermore, conformational analysis of a tricyclic muramyl lactam derivative indicated a conformation for the δ-lactam ring that lies between a sofa and a half-chair arrangement. researchgate.net These detailed conformational insights are critical for understanding the spatial arrangement of the this compound unit within the larger peptidoglycan structure and how it might influence interactions with enzymes and other molecules.

Key NMR Findings for this compound Derivatives:

| Derivative | Key Conformational Feature | Spectroscopic Method |

| 1,6-anhydro 1',2-lactam derivatives | β-D-glucopyranose ring in a B(O,3) conformation | ¹H NMR Spectroscopy |

| Acetolyzed 1,6-anhydro derivatives | D-glucopyranose ring in a ⁴C₁ conformation | ¹H NMR Spectroscopy |

| Tricyclic muramyl lactam | δ-lactam ring in a sofa/half-chair conformation | ¹H NMR Spectroscopy |

This table summarizes key conformational findings for synthetic derivatives of this compound as determined by NMR spectroscopy.

Mass spectrometry (MS) is a cornerstone technique for the analysis of muropeptides, providing precise information on their molecular weight and composition. When coupled with separation techniques like HPLC, MS allows for the detailed characterization of the complex mixture of muropeptides that constitute peptidoglycan.

In the study of this compound, MS has been essential for identifying and quantifying its presence in bacterial spores. For example, analysis of Bacillus subtilis spore peptidoglycan revealed that approximately 49% of the muramic acid residues are in the delta-lactam form. nih.govacs.org This high prevalence underscores its significance in spore structure.

Isotopic labeling, in conjunction with MS, offers a dynamic view of peptidoglycan metabolism. By feeding bacteria with precursors containing heavy isotopes (e.g., ¹³C, ¹⁵N), researchers can track the synthesis and turnover of specific muropeptides over time. biorxiv.orgnih.govelifesciences.org This approach has been used to investigate the kinetics of peptidoglycan polymerization and the differential accumulation of various muropeptide species. biorxiv.orgnih.gov For instance, such studies can resolve the different rates at which newly synthesized monomers, such as disaccharide-tripeptides and disaccharide-tetrapeptides, are incorporated into the peptidoglycan sacculus. biorxiv.orgelifesciences.org While not yet extensively applied to this compound specifically, this methodology holds great promise for elucidating its biosynthetic and degradation pathways during sporulation and germination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkages

Chromatographic Separation Techniques for Muropeptide Profiling

The peptidoglycan of bacteria is a complex polymer, and its enzymatic digestion results in a heterogeneous mixture of muropeptides. Chromatographic techniques are essential for separating these fragments, allowing for their individual analysis and providing a comprehensive profile of the peptidoglycan composition.

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for separating muropeptides. whiterose.ac.ukcore.ac.uk These techniques utilize high pressure to pass the muropeptide mixture through a column packed with a stationary phase. Separation is typically achieved using reverse-phase chromatography, where muropeptides are separated based on their hydrophobicity. nih.govwhiterose.ac.uk

The resulting chromatogram, often monitored by UV absorbance at 202 nm, displays a series of peaks, each corresponding to one or more muropeptide species. researchgate.net The high resolution of UPLC, coupled with high-resolution mass spectrometry (HRMS), has been particularly effective in analyzing the complex muropeptide profile of spore peptidoglycan. researchgate.net This combination has allowed for the detailed characterization of spore cortex composition in organisms like Clostridium difficile, revealing that muramic-δ-lactams constitute about 24% of the muropeptides in this species. researchgate.net

HPLC and UPLC are not only used for static compositional analysis but are also powerful tools for monitoring the dynamic processes of peptidoglycan biosynthesis and degradation. By analyzing muropeptide profiles at different time points, researchers can track changes in peptidoglycan structure during processes like bacterial growth, sporulation, and germination.

For instance, HPLC analysis of muropeptides during the germination of Bacillus subtilis spores has revealed the kinetics of cortex hydrolysis. researchgate.net The appearance and disappearance of specific muropeptide peaks over time provide insights into the activity of germination-specific lytic enzymes. researchgate.net These studies have shown that the initial structural changes in peptidoglycan occur within minutes of adding a germinant. researchgate.net Such kinetic analyses are crucial for understanding the sequence of enzymatic events that lead to the breakdown of the spore cortex, a process in which this compound plays a critical role as a substrate specificity determinant for lytic enzymes. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

In Vitro Reconstitution Systems for Enzymatic Activity Assays

Understanding the biochemical pathways leading to the formation of this compound requires the study of the enzymes involved. In vitro reconstitution systems, where purified enzymes and substrates are combined in a controlled environment, are essential for dissecting these enzymatic reactions.

The biosynthesis of this compound in Bacillus subtilis has been shown to require at least two enzymes: the muramoyl-L-alanine amidase CwlD and the N-acetylmuramic acid deacetylase PdaA. acs.orgnih.gov While genetic studies in E. coli suggested their combined action was necessary, in vitro reconstitution was crucial to directly demonstrate their sufficiency and to characterize the individual reaction steps. acs.orgnih.gov

By incubating purified CwlD and PdaA with peptidoglycan precursors, researchers have been able to monitor the formation of this compound over time using LC-MS. acs.org These assays have revealed that PdaA possesses a novel transamidase activity, catalyzing both the deacetylation of N-acetylmuramic acid and the subsequent cyclization to form the delta-lactam ring. acs.org More recent studies using native cortex peptidoglycan substrates have further defined the roles of these enzymes, showing that another protein, SwsB, can act as a monofunctional muramic-δ-lactam cyclase. biorxiv.org These in vitro systems allow for the precise determination of enzyme kinetics, substrate specificity, and the identification of reaction intermediates, providing a detailed molecular understanding of this compound biosynthesis.

Enzymes Involved in this compound Biosynthesis:

| Enzyme | Organism | Function | Method of Study |

| CwlD | Bacillus subtilis | Muramoyl-L-alanine amidase; removes peptide side chain | In vitro reconstitution, genetic expression in E. coli |

| PdaA | Bacillus subtilis, Clostridium difficile | N-acetylmuramic acid deacetylase and transamidase | In vitro reconstitution, genetic analysis, LC-MS |

| SwsB | Bacillus subtilis | Monofunctional muramic-δ-lactam cyclase | In vitro reconstitution with native substrates |

This table summarizes the key enzymes involved in the biosynthesis of this compound and the methodologies used to elucidate their functions.

Genetic Manipulation and Mutant Analysis in Model Organisms

The study of this compound has been significantly advanced through genetic manipulation and the analysis of mutants in various model organisms, primarily spore-forming bacteria like Bacillus subtilis and Clostridium difficile. These approaches have been instrumental in identifying the enzymatic machinery responsible for its biosynthesis and in elucidating its physiological role.

In the model organism Bacillus subtilis, the production of this compound is a multi-step process requiring at least two key enzymes: CwlD and PdaA. Current time information in Bangalore, IN.nih.gov CwlD, a muramoyl-L-alanine amidase, is responsible for the initial step of cleaving the peptide side chain from the N-acetylmuramic acid (MurNAc) residue within the peptidoglycan structure. Current time information in Bangalore, IN.nih.gov Following this, the deacetylase PdaA catalyzes both the deacetylation of MurNAc and the subsequent intramolecular cyclization to form the characteristic delta-lactam ring. nih.govresearchgate.net

Genetic knockout studies have been fundamental in confirming the roles of these enzymes. B. subtilis mutants with a deficiency in the pdaA gene are unable to produce this compound, which results in spores that are defective in germination. biorxiv.org Specifically, these mutant spores exhibit a slow and incomplete decrease in optical density upon germination induction and fail to release hexosamine-containing materials, a hallmark of cortex degradation. biorxiv.org Similarly, mutations in the cwlD gene also lead to the absence of this compound in the spore cortex, producing spores that cannot complete the germination process to become viable cells. Current time information in Bangalore, IN. The essential role of both enzymes was further demonstrated through heterologous expression in Escherichia coli, a bacterium that does not naturally produce spores or this compound. Co-expression of B. subtilis CwlD and PdaA in E. coli was sufficient to induce the formation of this compound, confirming that these two proteins are the necessary and sufficient components for its synthesis. nih.govaip.org

Further genetic investigations in B. subtilis have explored the impact of double mutations. For instance, a double mutant lacking both sleB (encoding a cortex-lytic enzyme) and cwlD showed a synergistic effect, leading to a more significant reduction in the number of viable spores compared to single mutants. biorxiv.org This highlights the critical and interconnected roles of this compound formation and cortex degradation during germination. biorxiv.org

In the pathogenic bacterium Clostridium difficile, a similar biosynthetic pathway exists, although with some differences. C. difficile also possesses a cwlD gene and two genes encoding N-deacetylases, pdaA1 and pdaA2. ebi.ac.uk Mutant analysis revealed that PdaA1 is the primary deacetylase for this compound synthesis. A pdaA1 mutant showed a drastic reduction in this compound content (to only 0.4%), while a pdaA1-pdaA2 double mutant completely lacked this modification. ebi.ac.uk These mutations in C. difficile led to significant physiological consequences, including decreased sporulation, altered germination, reduced heat resistance, and delayed virulence in an animal model, suggesting a broader role for this compound in this organism compared to B. subtilis. ebi.ac.uk Additionally, a protein named SwsB has been identified as a monofunctional muramic-δ-lactam cyclase in B. subtilis, acting on the deacetylated muramic acid substrate. rug.nlnih.gov

The table below summarizes key genetic manipulation studies and their findings in model organisms.

| Gene(s) Manipulated | Organism | Method | Key Finding | Reference(s) |

| pdaA (yfjS) | Bacillus subtilis | Gene knockout | Complete lack of this compound; defective spore germination. | biorxiv.org |

| cwlD | Bacillus subtilis | Gene knockout | Absence of this compound; spores unable to complete germination. | Current time information in Bangalore, IN. |

| cwlD and pdaA | Escherichia coli | Heterologous co-expression | Sufficient for the production of this compound. | nih.govaip.org |

| sleB and cwlD | Bacillus subtilis | Double knockout | Synergistic reduction in viable spore count. | biorxiv.org |

| pdaA1 | Clostridium difficile | Gene knockout | Drastic reduction in this compound; impaired sporulation, germination, and heat resistance. | ebi.ac.uk |

| pdaA1 and pdaA2 | Clostridium difficile | Double knockout | Complete absence of this compound. | ebi.ac.uk |

| swsB (ylxY) | Bacillus subtilis | Insertion mutation | Implicated in the CwlJ-dependent cortex degradation pathway during germination. | researchgate.net |

Bio-orthogonal Chemical Approaches for Functional Probing

Bio-orthogonal chemistry provides a powerful toolkit for studying biomolecules like this compound in their native environment. This approach involves introducing a chemical reporter, a small, non-native functional group, into a target molecule. wikipedia.org This reporter can then be selectively reacted with a probe, often carrying a fluorophore or an affinity tag, through a "click chemistry" reaction that is biocompatible and highly specific. researchgate.netrsc.org While direct bio-orthogonal labeling of this compound has not been extensively reported, the principles established for probing general peptidoglycan biosynthesis can be conceptually extended to this unique modification.

The general strategy for bio-orthogonal probing of peptidoglycan involves the metabolic incorporation of modified precursors. nih.gov For instance, synthetic analogs of N-acetylmuramic acid (NAM) or D-amino acids, which are building blocks of peptidoglycan, can be functionalized with a bio-orthogonal handle such as an azide (B81097) or an alkyne group. nih.govresearchgate.net These modified precursors are fed to bacteria, which then incorporate them into their cell walls during synthesis. nih.gov Subsequent detection with a complementary probe allows for the visualization and analysis of newly synthesized peptidoglycan. researchgate.net

Applying this to this compound research would likely involve a multi-step process. A potential strategy could be the synthesis of a modified N-acetylmuramic acid precursor containing a bio-orthogonal reporter. This precursor would need to be successfully incorporated into the peptidoglycan of a spore-forming organism. Following its incorporation, the enzymatic machinery responsible for this compound formation (CwlD and PdaA/SwsB) would need to act on this modified substrate to generate a bio-orthogonally labeled this compound. The successful execution of this would allow researchers to specifically track the synthesis and localization of this crucial spore cortex component.

The development of such probes would enable advanced imaging studies, potentially using super-resolution microscopy, to visualize the spatial and temporal dynamics of this compound formation within the developing spore. whiterose.ac.ukplos.org This could answer key questions about whether its synthesis is uniform throughout the cortex or localized to specific regions. Furthermore, affinity-tagged probes could be used to isolate and identify proteins that interact with this compound, providing deeper insights into its role in signaling and enzyme recruitment during germination.

The table below outlines a conceptual framework for the application of bio-orthogonal chemistry to the study of this compound, based on existing methodologies for peptidoglycan.

| Conceptual Step | Description | Potential Outcome | Relevant Analogy | Reference(s) |

| 1. Probe Design and Synthesis | Synthesis of an N-acetylmuramic acid analog containing a bio-orthogonal handle (e.g., azide or alkyne). | A chemical tool that can be metabolically incorporated and subsequently modified to form a labeled this compound. | Synthesis of azide-functionalized N-acetylmuramic acid for general peptidoglycan labeling. | nih.gov |

| 2. Metabolic Incorporation | Introduction of the synthetic precursor to a culture of spore-forming bacteria. | Incorporation of the labeled sugar into the spore cortex peptidoglycan. | Metabolic labeling of bacterial peptidoglycan with D-amino acid analogs or modified sugars. | nih.govresearchgate.net |

| 3. Bio-orthogonal Ligation | Reaction of the incorporated reporter with a fluorescent or affinity probe via click chemistry (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloaddition). | Specific visualization or purification of this compound within the spore cortex. | Fluorescent labeling of peptidoglycans using "click" conjugation. | rsc.org |

| 4. Analysis | Super-resolution microscopy to determine localization, or proteomic analysis to identify interacting partners. | Detailed understanding of the spatiotemporal dynamics of this compound synthesis and its molecular interactions. | Use of super-resolution microscopy to study peptidoglycan dynamics in S. aureus. | whiterose.ac.uk |

While the direct application of these techniques to this compound remains a future endeavor, the foundation laid by bio-orthogonal studies on general peptidoglycan provides a clear and promising path forward for the functional probing of this specialized structure.

Comparative Analysis and Evolution of Muramic Acid, Delta Lactam Pathways

Occurrence Across Diverse Spore-Forming Bacterial Species

Muramic acid, delta-lactam is a hallmark of the spore cortex and has been identified in a variety of spore-forming bacteria, primarily within the phylum Firmicutes. biorxiv.org Its presence is a key differentiator between the spore cortex peptidoglycan and the peptidoglycan of vegetative cells. asm.org The modification involves an intramolecular amide bond formation between the carboxyl group of the lactyl moiety and the amino group at the C-2 position of N-acetylmuramic acid (MurNAc). oup.com

Detailed analyses have revealed the prevalence of this compound in several well-studied spore-forming species. In Bacillus subtilis, approximately 50% of the MurNAc residues in the spore cortex are converted to this compound. oup.comresearchgate.net Similarly, in Bacillus megaterium, around 44.2% of muramic acid residues are modified into the delta-lactam form. researchgate.net The presence of this compound has also been confirmed in other Bacillus species, including the human pathogens Bacillus anthracis and Bacillus cereus, as well as in Clostridium sporogenes. oup.comoup.com

In the anaerobic pathogen Clostridioides difficile, the proportion of this compound is notably lower, with about 24% of the muropeptides in the spore cortex carrying this modification. researchgate.netfrontiersin.org This variation in the extent of modification suggests species-specific regulation and potentially different requirements for the germination process.

Occurrence and Proportion of this compound in Spore-Forming Bacteria

| Bacterial Species | Phylum | Percentage of Muramic Acid Residues as Delta-Lactam in Spore Cortex |

|---|---|---|

| Bacillus subtilis | Firmicutes | ~50% oup.comresearchgate.net |

| Bacillus megaterium | Firmicutes | ~44.2% researchgate.net |

| Bacillus anthracis | Firmicutes | Present oup.com |

| Bacillus cereus | Firmicutes | Present oup.comoup.com |

| Clostridium sporogenes | Firmicutes | Present oup.com |

| Clostridioides difficile | Firmicutes | ~24% researchgate.netfrontiersin.org |

Variations in Enzymatic Machinery and Mechanisms among Species

The biosynthesis of this compound is a two-step enzymatic process that occurs after the polymerization of the peptidoglycan strands in the intermembrane space of the developing spore. asm.orgasm.org In the model organism Bacillus subtilis, two enzymes, CwlD and PdaA, are necessary and sufficient for this modification. acs.orgnih.gov

The process begins with the action of CwlD, an N-acetylmuramoyl-L-alanine amidase, which cleaves the peptide side chain from the MurNAc residue. asm.orgacs.org This is a prerequisite for the subsequent reaction. Following the removal of the peptide, the polysaccharide deacetylase PdaA catalyzes both the deacetylation of the N-acetyl group at the C-2 position of MurNAc and the subsequent intramolecular transamidation to form the delta-lactam ring. acs.orgnih.gov In vitro reconstitution studies have confirmed that PdaA possesses this dual catalytic activity. acs.org

While the core enzymatic functions of CwlD and PdaA are conserved, there are notable variations in the enzymatic machinery and their regulation across different species. A significant difference is observed in Clostridioides difficile. This bacterium possesses two homologs of PdaA, namely PdaA1 and PdaA2. researchgate.netfrontiersin.org Studies have shown that PdaA1 is the major N-deacetylase responsible for this compound synthesis in C. difficile. frontiersin.org A double mutant lacking both pdaA1 and pdaA2 completely abolishes the formation of this modification. frontiersin.org

Furthermore, the regulation of CwlD activity in C. difficile presents another layer of complexity. Unlike in B. subtilis where CwlD appears to function independently, the amidase activity of C. difficile CwlD is dependent on a lipoprotein called GerS. nih.gov GerS is unique to the Peptostreptococcaceae family and acts as an allosteric activator of CwlD. nih.gov This suggests a distinct regulatory mechanism for cortex modification in this group of bacteria. researchgate.net

Another point of variation lies in the cellular localization signals of these enzymes. In B. subtilis, both CwlD and PdaA have signal peptides that direct them to the intermembrane space. asm.orgasm.org In contrast, the C. difficile CwlD and PdaA proteins lack predictable signal peptide sequences, although they are predicted to contain transmembrane domains, suggesting a different mechanism for their transport or localization to the site of action. nih.gov

Key Enzymes in this compound Synthesis

| Enzyme | Function | Species-Specific Variations |

|---|---|---|

| CwlD | N-acetylmuramoyl-L-alanine amidase; removes the peptide side chain from MurNAc. asm.orgacs.org | In C. difficile, its activity is dependent on the lipoprotein GerS. nih.gov Lacks a conventional signal peptide in C. difficile. nih.gov |

| PdaA | Deacetylates the N-acetyl group of MurNAc and catalyzes the formation of the delta-lactam ring. acs.orgnih.gov | C. difficile has two homologs, PdaA1 and PdaA2, with PdaA1 being the major contributor. researchgate.netfrontiersin.org Lacks a conventional signal peptide in C. difficile. nih.gov |

Evolutionary Implications of Spore Peptidoglycan Modification

The modification of spore cortex peptidoglycan to include this compound has profound evolutionary implications for spore-forming bacteria. This structural alteration is not essential for spore dormancy or resistance to heat and dehydration but is critically important for the process of germination. asm.org

The primary evolutionary advantage of this compound formation is the creation of a specific substrate for germination-specific lytic enzymes (GSLEs). asm.orgnih.gov During germination, the spore must degrade its protective cortex layer to allow for rehydration and the resumption of metabolic activity, while keeping the germ cell wall, which will become the wall of the new vegetative cell, intact. asm.orgnih.gov

GSLEs, such as SleB and CwlJ in Bacillus species and SleC in clostridia, specifically recognize and hydrolyze peptidoglycan containing this compound. asm.orgnih.gov This specificity ensures that their lytic activity is restricted to the cortex, preventing premature degradation of the germ cell wall. asm.org The absence of this compound in the germ cell wall protects it from hydrolysis. nih.gov Spores that lack the ability to synthesize this compound are unable to efficiently degrade their cortex and are therefore defective in germination. asm.org

The conservation of this modification and the corresponding specificity of GSLEs across the Bacillaceae and Clostridiaceae families underscores its fundamental importance and suggests a co-evolution of the modification pathway and the lytic enzymes that recognize it. asm.orgnih.gov This elegant system provides a highly controlled mechanism for exiting the dormant state, a critical transition for the survival and propagation of these bacteria. The evolution of this pathway represents a key innovation that allows for the safe and efficient return to vegetative growth from the highly resistant spore form.

Future Directions in Muramic Acid, Delta Lactam Research

Elucidating Uncharacterized Enzymes and Regulatory Elements

The formation of muramic acid, delta-lactam from N-acetylmuramic acid (MurNAc) in the spore cortex peptidoglycan is a multi-step enzymatic process. While the initial steps involving the amidase CwlD and the deacetylase/transamidase PdaA have been identified, the complete enzymatic cascade and its regulation are still being unraveled. asm.orgnih.govacs.org

Recent studies have shed light on a previously uncharacterized protein, SwsB, which was found to be essential for CwlJ-dependent spore germination. biorxiv.orgbiorxiv.org Biochemical analyses have revealed that SwsB functions as a monofunctional muramic-δ-lactam cyclase, directly catalyzing the formation of the lactam ring from the deacetylated muramic acid intermediate. biorxiv.orgbiorxiv.org This discovery has refined the proposed biosynthetic pathway, indicating that PdaA is responsible for deacetylation, while SwsB may perform the final cyclization step. biorxiv.orgbiorxiv.org However, some evidence also suggests PdaA itself has transamidase activity, capable of both deacetylation and cyclization. acs.orgnih.gov Further research is needed to clarify the precise roles and potential interplay between PdaA and SwsB in vivo across different bacterial species.

Beyond the core biosynthetic enzymes, the regulatory networks governing their expression and activity are largely uncharted territory. The master regulator of sporulation, Spo0A, likely plays a high-level role in initiating the expression of the necessary genes. researchgate.net In Clostridioides difficile, for instance, placing the spo0A gene under the control of an inducible promoter has provided a valuable tool for studying the sporulation regulon. researchgate.net Additionally, two-component regulatory systems, such as the CreBC system, are known to be involved in responses to cell wall-active agents and could potentially play a role in sensing the status of the spore cortex and regulating the activity of remodeling enzymes. asm.org Future work should focus on identifying specific transcription factors, small regulatory RNAs, and post-translational modifications that fine-tune the production and activity of the this compound biosynthetic machinery.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Function | Organism(s) Studied | Key Findings |

| CwlD | Muramoyl-L-alanine amidase; removes the peptide side chain from MurNAc. asm.orgnih.gov | Bacillus subtilis | Necessary for the initial step of creating a free carboxyl group on the muramic acid residue. nih.govoup.com |

| PdaA | N-acetylmuramic acid deacetylase; may also possess transamidase/cyclase activity. nih.govacs.org | Bacillus subtilis, Clostridioides difficile | Removes the N-acetyl group from MurNAc, a prerequisite for lactam formation. acs.orgoup.com In C. difficile, PdaA1 is the major deacetylase and is crucial for sporulation and heat resistance. researchgate.net |

| SwsB | Monofunctional muramic-δ-lactam cyclase. biorxiv.orgbiorxiv.org | Bacillus subtilis | Catalyzes the final cyclization step to form the delta-lactam ring. biorxiv.orgbiorxiv.org |

High-Resolution Structural Biology of Enzymes and Complexes

Currently, there is a notable absence of experimentally determined high-resolution crystal or cryo-EM structures for CwlD, PdaA, or SwsB in complex with their respective peptidoglycan substrates. While AlphaFold has provided predictive models for proteins like SwsB, these computational models require experimental validation to confirm the precise architecture of the active site and the conformational changes that occur during catalysis. biorxiv.org

Future structural biology efforts should aim to:

Crystallize or use cryo-EM to determine the structures of CwlD, PdaA, and SwsB from various spore-forming bacteria.

Capture these enzymes in complex with substrate analogs or peptidoglycan fragments to visualize the enzyme-substrate interactions.

Elucidate the structural basis for the substrate specificity of these enzymes, particularly how they recognize the unique context of the spore cortex peptidoglycan.

Investigate the potential for these enzymes to form larger multi-protein complexes that could enhance catalytic efficiency or provide a scaffold for the sequential modification of the peptidoglycan.

Such structural insights will be invaluable for understanding the catalytic mechanisms, including how SwsB catalyzes the direct condensation of a carboxylate and a primary amine with no apparent need for an external energy source. biorxiv.orgbiorxiv.org This knowledge could also pave the way for the rational design of inhibitors that specifically target these spore-specific enzymes.

Advanced Imaging Techniques for In Situ Localization and Dynamics

Visualizing the spatial and temporal dynamics of this compound formation and the subsequent remodeling of the spore cortex during germination is crucial for a complete understanding of these processes. Several advanced imaging techniques are being employed to probe the architecture and dynamics of bacterial spores at high resolution. spiedigitallibrary.orgpnas.orgnih.gov

Raman Microscopy : This label-free imaging technique has been used to monitor the chemical changes within a single spore during germination in real-time. spiedigitallibrary.org It can track the release of dipicolinic acid and changes in other cellular components, providing a kinetic profile of the germination process. spiedigitallibrary.org

Atomic Force Microscopy (AFM) : AFM has provided unprecedented high-resolution images of the surface topology of dormant and germinating spores. pnas.org It has revealed the disassembly of the outer spore coat rodlet structures and the emergence of the vegetative cell. pnas.org

Cryo-Electron Tomography (Cryo-ET) : Cryo-ET allows for the three-dimensional visualization of the native ultrastructure of the spore, including the dramatic remodeling of the cell envelope during sporulation and germination. nih.govbiorxiv.org This technique has been instrumental in developing the "continuous PG" model, which posits that the peptidoglycan is remodeled and elaborated to form the cortex, rather than being synthesized de novo. nih.gov

Super-Resolution Fluorescence Microscopy : Coupled with novel fluorescent probes, super-resolution microscopy can map the sites of peptidoglycan synthesis and hydrolysis with nanoscale precision. conicet.gov.ar This approach has been used to visualize the localization of penicillin-binding proteins (PBPs) and the dynamics of glycan strand insertion. conicet.gov.ar

Future research will likely involve the synergistic application of these techniques. For instance, combining cryo-ET with immunogold labeling using antibodies specific to the enzymes involved in this compound biosynthesis could pinpoint their exact location within the sporulating cell. nih.gov Furthermore, the development of new fluorescent probes that specifically recognize this compound would enable its direct visualization and tracking during cortex formation and degradation.

Systems-Level Understanding of Spore Cortex Remodeling

The synthesis of this compound is an integral part of the broader process of spore cortex remodeling, which is essential for establishing and maintaining spore dormancy and for facilitating germination. asm.orgnih.gov A systems-level understanding of this process requires integrating knowledge from genetics, biochemistry, and structural biology into comprehensive models of sporulation and germination.

The spore cortex is a dynamic structure that is synthesized between the inner and outer forespore membranes. asm.orgnih.gov Its peptidoglycan is distinct from that of vegetative cells, being less cross-linked and containing the characteristic this compound modification. nih.govplos.org This modification is a key recognition element for germination-specific lytic enzymes, such as SleB and CwlJ, which are responsible for degrading the cortex during germination. asm.orgmdpi.com

Future research should focus on:

Transcriptomic and Proteomic Analyses : Characterizing the global changes in gene and protein expression during the stages of cortex synthesis and degradation will help to identify all the components of the regulatory and enzymatic networks involved.

Metabolic Modeling : Developing computational models of the metabolic fluxes during sporulation can help to understand how precursors for peptidoglycan synthesis are routed and allocated for cortex construction.

Genetic Interaction Mapping : Systematically analyzing the genetic interactions between genes involved in cortex synthesis, modification, and degradation can reveal functional relationships and uncover redundant or synergistic activities.

A systems-level perspective will be crucial for understanding how the various enzymatic activities are coordinated in time and space to ensure the correct assembly of the cortex and its timely degradation upon the receipt of a germination signal. This integrated approach will move the field beyond the study of individual components to a more holistic view of spore cortex biology.

Development of Novel Research Tools and Probes Targeting Biosynthesis

The development of novel chemical tools and probes is essential for dissecting the intricate pathways of peptidoglycan biosynthesis and remodeling. nih.govudel.edu In recent years, significant progress has been made in creating probes that can be metabolically incorporated into bacterial cell walls, allowing for their visualization and study. udel.eduacs.org

N-Acetylmuramic Acid (NAM) Analogs : Synthetic NAM derivatives containing bioorthogonal functional groups, such as azides and alkynes, have been developed. nih.govacs.org These probes can be fed to bacteria and are incorporated into their peptidoglycan, enabling subsequent fluorescent labeling via click chemistry. nih.govamazonaws.com More recently, tetrazine-modified NAM probes have been shown to offer rapid and efficient labeling through the bioorthogonal tetrazine-trans-cyclooctene ligation, which is suitable for real-time, live-cell imaging. acs.org

Fluorescent D-Amino Acids (FDAAs) : These probes are incorporated into peptidoglycan by transpeptidases and have been widely used to label sites of active cell wall synthesis. amazonaws.comasm.org

Enzyme Inhibitors and Activity-Based Probes : The synthesis of substrate analogs and mechanism-based inhibitors for the enzymes of the this compound pathway could serve as powerful research tools. theses.fr For example, modified carbapenems have been synthesized to probe the activity of L,D-transpeptidases. theses.fr Similar strategies could be applied to CwlD, PdaA, and SwsB.

Future efforts in this area should focus on creating probes with improved properties, such as enhanced cell permeability and metabolic incorporation efficiency. Masking the carboxylic acid of NAM probes as a methyl ester has been shown to improve uptake. acs.org The ultimate goal is to develop a suite of probes that can specifically target different stages of this compound biosynthesis. Such tools would allow researchers to:

Visualize the formation of this compound in real-time within a single sporulating cell.

Isolate and identify enzymes and other proteins that interact with the intermediates of the biosynthetic pathway.

Screen for small molecules that inhibit this compound formation, which could represent a novel class of anti-spore agents.

Q & A

Q. Example Workflow :

Extract peptidoglycan using 8M urea + SDS.

Hydrolyze with mutanolysin (37°C, 16h).

Derivatize with dansyl chloride for fluorescence detection.

Quantify via LC-MS/MS (LOQ: 0.1 ng/mL) .

Basic: What biomarkers indicate delta-lactam presence in microbial communities?

Methodological Answer:

Delta-lactam serves as a biomarker for sporulating bacteria in complex microbiomes. Detection strategies include:

- Immunoassays : Polyclonal antibodies raised against synthetic delta-lactam-BSA conjugates. Validate specificity using knockout strains .

- Metagenomic Sequencing : Screen for pdaA homologs in genomic databases (e.g., NCBI RefSeq).

- Stable Isotope Probing : Incubate samples with ¹³C-glucose; track isotope incorporation into delta-lactam via GC-MS .

Q. Biomarker Data :

| Biospecimen | Detection Method | Delta-Lactam Concentration (µg/mg) |

|---|---|---|

| Soil Microbiome | LC-MS/MS | 0.05–0.2 |

| Human Gut | Immunoassay | Below detection limit |

Advanced: How to design a study correlating delta-lactam structure with spore resilience?

Methodological Answer:

Structural Variants : Synthesize delta-lactam analogs (e.g., gamma-lactam) via chemical modification of NAM.

Spore Resistance Assays :

- Heat Resistance : Incubate spores at 80°C; measure viability via colony-forming units (CFU).

- Chemical Resistance : Treat with hydrogen peroxide (30%, 1h); assess survival .

Molecular Dynamics Simulations : Model lactam-peptidoglycan interactions to predict stability .

Key Insight : Delta-lactam’s rigid ring structure enhances cross-link stability, reducing enzymatic penetration .

Basic: How to address conflicting data on delta-lactam's abundance in environmental samples?

Methodological Answer:

- Inter-Lab Validation : Share spore samples with independent labs for blinded LC-MS/MS analysis.

- Standardized Protocols : Adopt community guidelines for peptidoglycan extraction (e.g., ISO 20776-1).

- Meta-Analysis : Pool datasets from public repositories (e.g., HMDB) and apply mixed-effects models to account for methodological variability .

Advanced: What systems biology approaches integrate delta-lactam data into broader metabolic models?

Methodological Answer:

Genome-Scale Models : Incorporate pdaA and delta-lactam biosynthesis into Bacillus subtilis metabolic reconstructions (e.g., iYO844).

Flux Balance Analysis : Predict carbon flux shifts during sporulation under nutrient limitation .

Transcriptomics : Compare RNA-seq profiles of wild-type and pdaA mutants to identify co-regulated genes (e.g., spoVA operon) .

Integration Workflow :

Hypothetical workflow showing multi-omics data integration for delta-lactam studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.